5-bromo-1-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
5-bromo-1-butyl-3-hydroxy-3-phenylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-2-3-11-20-16-10-9-14(19)12-15(16)18(22,17(20)21)13-7-5-4-6-8-13/h4-10,12,22H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIPKQMWOUMGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Hydroxylation: The hydroxyl group at the 3-position can be introduced via a hydroxylation reaction using hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
While a comprehensive article focusing solely on the applications of "5-bromo-1-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-indol-2-one" is not available within the provided search results, the search results do offer information regarding related compounds and their applications, particularly in the context of medicinal chemistry and anticancer research.
Related Indole Derivatives and Their Applications
- General Biomedical Importance of Indoles: Compounds with heterocyclic rings, such as indoles, play a crucial role in basic biochemical processes .
- Anticancer Activity: Indole derivatives have demonstrated anticancer activity . Research has explored target-driven anticancer indole derivatives for developing highly selective treatments .
- Tubulin Polymerization Inhibition: Certain indole derivatives exhibit potent tubulin polymerization inhibitory activity and cytotoxicity against various cancer cells, including multidrug-resistant (MDR) cancer cell lines . Molecular docking studies have been conducted to understand the inhibitor-protein interactions in the colchicine-binding site, identifying specific residues that may play a vital role in tubulin polymerization inhibition and cytotoxicity .
- I3C Derivatives: Synthetic I3C (indole-3-carbinol) derivatives with substitutions at the indole nitrogen have been investigated for their anti-proliferative response. N-alkoxy substituents of varying carbon lengths inhibit dehydration and the formation of reactive indolenine. Analysis of growth and cell cycle arrest of indole-treated human breast cancer cells showed a significant increase in efficacy with N-alkoxy I3C derivatives, enhanced by increasing carbon lengths of the N-alkoxy substituents .
- Bis-indole Derivatives: Studies have focused on synthesizing new bis-indole derivatives with a phenyl linker obtained from indole phytoalexins. These compounds have shown effective induction of cell cycle arrest in the G1 phase and facilitated apoptosis in HT29 cells (a malignant colonic cell line) .
Specific Compounds and Their Activity
- A study on target-based anticancer indole derivatives showed that N-methyl-5-indolyl, along with cyano, methoxycarbonyl, formyl, and hydroxyiminomethyl substitutions at the 3rd position of indole, can restore potent TPI and cytotoxicity against sensitive human cancer cell lines .
- One compound demonstrated the most potent anticancer activity against MDA-MB-231 cells (breast cancer) with an IC50 value of 2.29 μM. Mechanistic studies revealed that this compound significantly inhibited the ERK signaling pathway, reducing the phosphorylation levels of key proteins and inducing G2/M phase arrest and apoptosis in MGC-803 cells .
Multicomponent Reactions
- Indoles are used in multicomponent reactions for synthesizing various heterocyclic compounds . For example, Shinde and Jeong developed a reaction between indole, thiosemicarbazide, and phenacyl bromides to prepare novel mono- and bis(indol-3-yl)hydrazineyl thiazole derivatives . Some products showed good antibacterial activity against Gram-positive and Gram-negative bacteria .
Data Table (Example based on search results for related compounds)
| Compound | Activity/Application | Cell Line/Target |
|---|---|---|
| N-alkoxy I3C derivatives | Anti-proliferative; induces cell cycle arrest | Human breast cancer cells |
| Bis-indole derivative with phenyl linker | Induces cell cycle arrest in G1 phase; facilitates apoptosis | HT29 cells (malignant colonic cell line) |
| Indole-1,3,4-oxadiazole hybrid | Anticancer; Tubulin polymerization inhibition | SKOV3 (ovarian), A549 (lung), MCF-7 (breast) cancer cell lines |
Mechanism of Action
The mechanism of action of 5-bromo-1-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-oxindole: A structurally similar compound with a wide range of biological activities.
Indole-3-acetic acid: A plant hormone with significant biological functions.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Uniqueness
5-bromo-1-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-indol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Biological Activity
5-Bromo-1-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-indol-2-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anticancer and antibacterial properties.
Synthesis and Structural Characteristics
The compound can be synthesized through a prenylation reaction involving (2-fluorophenyl)(2,4,6-trihydroxyphenyl)methanone and prenyl bromide in the presence of potassium carbonate. The resulting product is purified via column chromatography and recrystallization, yielding crystals that exhibit a block morphology with distinct optical properties .
Crystallographic Data
The crystal structure of 5-bromo-1-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-indol-2-one has been analyzed using X-ray diffraction techniques. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrNO₂ |
| Molecular Weight | 360.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Cell Dimensions | a = 14.616(2) Å, b = 14.657(2) Å, c = 7.3864(12) Å |
| Volume | 1537.8(4) ų |
| Z | 4 |
The structure is characterized by intramolecular hydrogen bonding and a unique arrangement of fused rings that contribute to its biological activity .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations demonstrate that it exhibits cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7) : The compound induces apoptosis in a dose-dependent manner, enhancing caspase activity significantly at concentrations as low as 1 μM .
- Leukemia Cell Lines : It shows promising activity against human childhood and adult T acute lymphoblastic leukemia cell lines (CEM-13, MT-4) with IC₅₀ values in the sub-micromolar range .
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation by disrupting microtubule assembly .
Antibacterial Activity
The compound also displays antibacterial properties against various pathogens. In particular:
- Minimum Inhibitory Concentration (MIC) : The MIC against common bacterial strains such as E. faecalis and P. aeruginosa ranges from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .
Case Studies
Case Study 1: Anticancer Efficacy in Breast Cancer Cells
In a controlled study involving MCF-7 cells, the administration of 5-bromo-1-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-indol-2-one resulted in significant morphological changes indicative of apoptosis. Flow cytometry revealed an increase in apoptotic cell populations at concentrations starting from 0.5 μM, with enhanced caspase activity observed at higher doses .
Case Study 2: Antibacterial Testing
In another study assessing antibacterial efficacy, the compound was tested against Klebsiella pneumoniae and Salmonella typhi. The results indicated notable inhibition zones comparable to those produced by conventional antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-bromo-1-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-indol-2-one, and what reaction conditions are critical?
- The compound is synthesized via alkylation of indole precursors, such as brominated intermediates, using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF). Purification often involves column chromatography or recrystallization . For example, alkylation of 5-bromoindole derivatives with 1-iodobutane under reflux yields the butyl-substituted product. Reaction temperature (80–100°C) and stoichiometric control of the brominating agent are critical for minimizing side reactions .
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., bromine at C5, hydroxy group at C3) .
- X-ray crystallography : Resolves stereochemistry and bond angles, critical for validating the dihydroindole core and phenyl orientation .
- IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 414) .
Q. How should this compound be stored to maintain stability?
- Store in airtight, light-resistant containers at 2–8°C. Avoid moisture and static discharge, as brominated indoles are prone to hydrolysis and degradation .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data be systematically addressed?
- Implement orthogonal assays (e.g., enzyme inhibition, cell viability) with standardized protocols. Use split-plot experimental designs to account for variables like solvent purity, temperature, and biological replicates . Statistical tools (e.g., ANOVA) help isolate confounding factors. For instance, discrepancies in IC₅₀ values may arise from differences in cell lines or assay endpoints, requiring cross-validation .
Q. What computational strategies predict the compound’s environmental fate or bioactivity?
- QSAR modeling : Correlates substituent effects (e.g., bromine’s electronegativity) with bioactivity or environmental persistence .
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs. For example, bromine’s steric bulk may hinder binding to hydrophobic pockets .
- DFT calculations : Predict reactivity sites (e.g., electrophilic aromatic substitution at C7) based on electron density maps .
Q. How does the bromine substituent influence reactivity and target interactions?
- Bromine’s electron-withdrawing effect stabilizes the indole core, reducing oxidation susceptibility. It also enhances lipophilicity (logP ~3.2), improving membrane permeability. In SAR studies, bromine at C5 increases binding affinity for serotonin receptors compared to chloro or methyl analogs .
Q. What experimental designs optimize synthetic yield under varying conditions?
- Use factorial design (e.g., Box-Behnken) to test variables:
- Catalyst load (e.g., Pd(OAc)₂ for cross-coupling).
- Solvent polarity (DMF vs. THF for alkylation efficiency).
- Reaction time (monitored via TLC).
Q. How does X-ray crystallography resolve stereochemical uncertainties?
- Crystallography confirms the cis configuration of the 3-hydroxy and 3-phenyl groups, with a dihedral angle of 12.5° between the indole and phenyl rings. Bond lengths (e.g., C2–O1 = 1.23 Å) validate keto-enol tautomerism in the dihydroindole system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
